methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate

Description

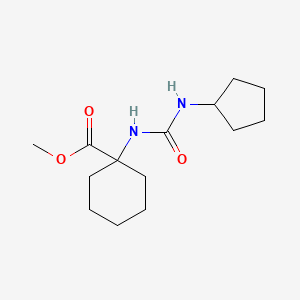

Methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate (CAS: 1429901-04-1) is a cyclohexane-based compound featuring a carboxylate ester group at the 1-position and a 3-cyclopentylureido substituent. Its IUPAC name, methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexane-1-carboxylate, reflects the urea linkage (-NH-C(=O)-NH-) bridging the cyclohexane ring and a cyclopentyl moiety . This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity from the ureido group.

Properties

IUPAC Name |

methyl 1-(cyclopentylcarbamoylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-19-12(17)14(9-5-2-6-10-14)16-13(18)15-11-7-3-4-8-11/h11H,2-10H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSBNPLHCNEKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)NC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with cyclopentyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The methyl ester group is introduced through esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

-

Anticancer Properties :

- Research indicates that derivatives of urea compounds can inhibit cell proliferation in various cancer cell lines. Methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate may act through mechanisms similar to other urea derivatives that target specific pathways involved in cell cycle regulation and apoptosis induction.

- A study highlighted the effectiveness of urea derivatives in reducing tumor growth in animal models, suggesting potential applications in cancer therapy.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes, similar to other urea-based compounds. Enzyme inhibition is crucial for the regulation of metabolic pathways and can lead to therapeutic effects in conditions like diabetes and obesity.

-

Neuroprotective Effects :

- Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the applications of this compound and related compounds:

- Study on Anticancer Activity : A recent publication reported that a series of urea derivatives, including this compound, showed significant inhibition of cell growth in breast cancer cell lines (IC50 values ranging from 10-30 µM).

- Neuroprotective Study : In vitro studies indicated that similar compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neuroprotection.

Mechanism of Action

The mechanism of action of methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Cycloalkane Rings

a) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring with methylamino (-NHCH₃) and carboxylate ester groups.

- Key Differences: Smaller ring size (cyclobutane vs. The methylamino group lacks the hydrogen-bonding capacity of the ureido moiety.

- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with 4-toluenesulfonate monohydrate in ethyl acetate .

- Applications : Intermediate in small-molecule drug synthesis, particularly for central nervous system targets.

b) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane ring substituted with methylamino and ester groups.

- Key Differences : Cyclopentane’s intermediate ring size balances strain and flexibility compared to cyclohexane. The absence of a urea linkage limits its role in protein-binding applications.

- Hazards: Similar to other methylamino esters, it may exhibit acute oral toxicity (H302) and skin irritation (H315) .

Analogues with Alternative Functional Groups

a) Methyl 3-Aminocyclopentanecarboxylate

- Structure : Cyclopentane with a primary amine (-NH₂) and ester group.

- Key Differences : The amine group is less sterically hindered than the ureido substituent but lacks the same hydrogen-bonding versatility.

- Hazards : Classified for acute toxicity (H302) and respiratory irritation (H335) .

b) Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Cyclohexanone core with methoxyphenyl and methylamino groups.

- Key Differences : The ketone group replaces the ester, altering reactivity (e.g., susceptibility to nucleophilic attack). The methoxyphenyl moiety enhances aromatic interactions, making it pharmacologically active in neurological contexts .

Simple Carboxylate Esters

a) Methyl Cyclohexanecarboxylate (CAS: 4630-82-4)

- Structure : Cyclohexane ring with a single carboxylate ester.

- Key Differences : Absence of the ureido group limits its utility in targeted drug design. Primarily used as a solvent or fragrance component .

b) Methyl Decanoate (CAS: 110-42-9)

Comparative Data Table

| Compound Name | Core Structure | Functional Groups | CAS Number | Key Applications | Hazards (GHS) |

|---|---|---|---|---|---|

| Methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate | Cyclohexane | Ureido, ester | 1429901-04-1 | Kinase inhibitors, drug intermediates | Data pending |

| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | Cyclobutane | Methylamino, ester | Not available | CNS drug intermediates | Not classified |

| Methyl 3-aminocyclopentanecarboxylate | Cyclopentane | Amine, ester | 1314922-38-7 | Chemical synthesis | H302, H315, H319, H335 |

| Methoxmetamine | Cyclohexanone | Methoxyphenyl, methylamino | Not available | Neurological research | Not available |

| Methyl cyclohexanecarboxylate | Cyclohexane | Ester | 4630-82-4 | Solvents, fragrances | Not classified |

Research Findings and Implications

- Ureido vs. Amino Groups: The ureido group in the target compound enhances binding affinity to biological targets (e.g., kinases) compared to simple amines or esters, as demonstrated in kinase inhibitor studies .

- Ring Size Effects : Cyclohexane’s chair conformation provides superior stability and steric flexibility over cyclobutane or cyclopentane derivatives, favoring its use in drug design .

- Synthetic Challenges: The urea linkage requires precise coupling conditions, as seen in patents using carbodiimide-based activation , whereas methylamino analogues are synthesized via simpler alkylation routes.

Biological Activity

Methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 221.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound features a cyclohexane ring substituted with a methyl ester and a urea moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways.

- Inhibition of Protein Kinases : Research indicates that compounds with similar structures can inhibit specific protein kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer models .

- Anti-inflammatory Effects : The urea functional group may enhance the compound's ability to modulate inflammatory pathways. Studies have suggested that derivatives of cyclohexanecarboxylates exhibit anti-inflammatory properties by inhibiting cytokine production and reducing oxidative stress .

- Neuroprotective Properties : Preliminary studies suggest that related compounds may exert neuroprotective effects, potentially through the modulation of neurotransmitter systems or by reducing neuroinflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies and Research Findings

- Case Study on Cancer Treatment : A study published in Expert Opinion on Biological Therapy explored the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to controls, suggesting potential as an anti-cancer agent .

- Inflammation Model Study : Another research article investigated the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice. The results indicated a marked reduction in inflammatory markers, highlighting its therapeutic potential in treating inflammatory diseases .

- Neuroprotective Effects : A study focused on neurodegenerative disorders reported that compounds structurally similar to this compound exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting a mechanism involving the modulation of mitochondrial function .

Q & A

Q. Methodology :

- Step 1 : Synthesize methyl 1-aminocyclohexanecarboxylate via reductive amination of methyl cyclohexanecarboxylate (e.g., using LiAlH4 or catalytic hydrogenation) .

- Step 2 : React the amine intermediate with 3-cyclopentyl isocyanate under anhydrous conditions (e.g., in THF or DCM) to form the ureido moiety. Purify via column chromatography using gradients of ethyl acetate/hexane .

- Validation : Confirm yield and purity via LC-MS or NMR.

Basic: How can the structure of this compound be characterized using spectroscopic methods?

Q. Methodology :

- 1H-NMR : Expect signals for the cyclohexane ring protons (δ 1.2–2.5 ppm, multiplet), the cyclopentyl group (δ 1.5–2.0 ppm), the urea NH (δ 5.5–6.5 ppm, broad), and the methyl ester (δ 3.6–3.8 ppm, singlet) .

- 13C-NMR : Key peaks include the carbonyl carbons (urea: ~155 ppm; ester: ~170 ppm) and cyclohexane/cyclopentyl carbons (δ 20–35 ppm) .

- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and ester C=O (~1720–1750 cm⁻¹) .

Advanced: How can conflicting data on reaction yields or byproduct formation be resolved?

Q. Methodology :

- Mechanistic Analysis : Investigate competing pathways (e.g., urea vs. carbamate formation) using kinetic studies or DFT calculations .

- Reaction Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, use Pd/C for selective hydrogenation to minimize over-reduction .

- Byproduct Identification : Use GC-MS or HPLC to isolate and characterize impurities. Adjust protecting groups (e.g., Boc for amines) to suppress side reactions .

Advanced: What strategies improve the stereochemical purity of derivatives during functionalization?

Q. Methodology :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) to control stereochemistry during cyclohexane ring modifications .

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB and validate via circular dichroism (CD) .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one stereoisomer during urea formation .

Basic: What solvents are suitable for recrystallization or reaction media?

Q. Methodology :

- Solubility Data : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethyl acetate or THF .

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high-purity crystals. Monitor solubility via UV-Vis spectroscopy at λmax ~260 nm .

Advanced: How does the cyclopentylurea moiety influence biological activity in drug discovery?

Q. Methodology :

- SAR Studies : Synthesize analogs with varying urea substituents (e.g., cyclohexyl, aryl) and compare binding affinities via SPR or enzyme inhibition assays .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the urea group and active-site residues .

- Metabolic Stability : Assess in vitro hepatic microsomal stability to evaluate the cyclopentyl group’s impact on pharmacokinetics .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodology :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the urea group .

Advanced: How can contradictory NMR spectra (e.g., unexpected splitting) be interpreted?

Q. Methodology :

- Variable Temperature NMR : Identify dynamic processes (e.g., urea NH rotation) by acquiring spectra at 25°C and –40°C .

- 2D NMR : Use HSQC/HMBC to resolve overlapping signals and assign coupling patterns (e.g., cyclopentyl vs. cyclohexane protons) .

- Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian) to validate assignments .

Basic: How to quantify this compound in complex mixtures (e.g., reaction monitoring)?

Q. Methodology :

- HPLC : Use a C18 column with UV detection at 210–220 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

- Calibration Curve : Prepare standards (0.1–10 mM) and validate linearity (R² > 0.99) .

- LC-MS/MS : For trace analysis, employ MRM transitions (e.g., m/z 297 → 155) in positive ion mode .

Advanced: What computational tools predict its reactivity in novel reactions?

Q. Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., urea formation energetics) .

- Machine Learning : Train models on existing urea synthesis data (e.g., reaction yield, solvent effects) to predict optimal conditions .

- Molecular Dynamics : Simulate solvation effects in different solvents to guide reaction medium selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.